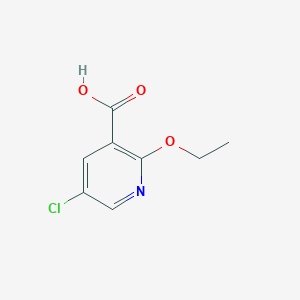

5-Chloro-2-ethoxynicotinic acid

Descripción general

Descripción

5-Chloro-2-ethoxynicotinic acid (CEA) is an organic compound that belongs to the class of compounds known as nitriles. CEA is a small molecule with a molecular weight of 137.5 g/mol and a molecular formula of C6H7ClO2. It is a colorless, odorless, and water-soluble compound. CEA is a common intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of other nitriles, such as 5-chloro-2-hydroxybenzonitrile.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

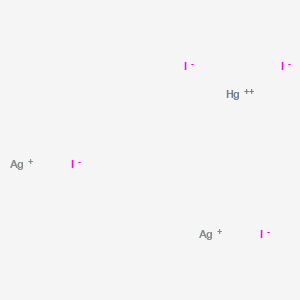

Synthesis and Crystal Structure of the Triphenyltin Compound Bridged by 5-chloro-6-hydroxynicotinic Acid The reaction of 5-chloro-6-hydroxynicotinic acid with Ph3SnCl and sodium ethoxide yielded a triphenyltin compound characterized by single crystal X-ray diffraction, IR, and 1H NMR spectroscopy. The tin atoms in the molecular structure exhibit a distorted trigonal bipyramidal geometry, forming a 1D linear polymer through interactions between phenolic hydroxide O atoms and tin atoms of adjacent molecules. This compound demonstrates high antitumor activity (Gao, Zhang, & Sha, 2021).

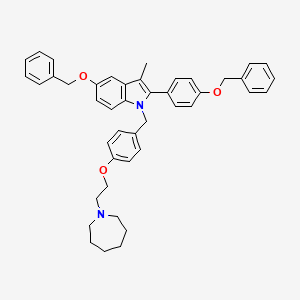

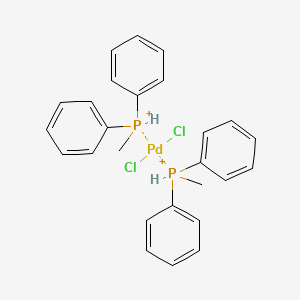

Neutral Metallomacrocycles with Palladium Centers The reaction of (Et(3)P)PdCl(2) with 2,3-dihydroxypyridine, 5-chloro-2,3-dihydroxypyridine, or 2-hydroxynicotinic acid in the presence of base produces neutral metallomacrocyclic compounds. These compounds, containing four or ten palladium atoms, are formed via heterocycles acting as dianionic, bridging ligands, as evidenced by single crystal X-ray analyses (Brasey, Scopelliti, & Severin, 2005).

Biological Applications and Chemical Transformations

Degradation of 5-chloro-2-hydroxynicotinic Acid by Mycobacterium sp. A study identified bacteria capable of using 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. Classified as Mycobacterium sp., these bacteria initiate the degradation pathway with 5-chloro-2,6-dihydroxynicotinic acid, proposing a metabolic pathway for the degradation of this compound (Tibbles, Müller, & Lingens, 1989).

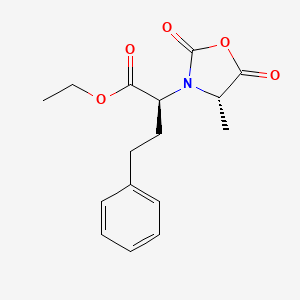

Electrophilic Aromatic Selenylation New OPRT Inhibitors

2-Ethoxyethaneseleninic acid reacts with electron-rich aromatic substrates to produce (2-ethoxyethyl)seleno ethers, which are transformed into a diverse set of aryl-selenylated products. Among these, a family of 5-uridinyl derivatives exhibits submicromolar inhibition against human and malarial orotate phosphoribosyltransferase, highlighting a novel application in the development of therapeutic agents (Abdo, Zhang, Schramm, & Knapp, 2010).

Environmental Chemistry

Characterization of Rhodococcus erythropolis Transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic Acid Rhodococcus erythropolis ZJB-09149 was identified to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, highlighting its potential for biotransformation in environmental applications. This strain utilizes nitrile hydratase and amidase for conversion, showcasing an efficient pathway for the preparation of 2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).

Propiedades

IUPAC Name |

5-chloro-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIBPOFHVJBUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415536 | |

| Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethoxynicotinic acid | |

CAS RN |

68359-07-9 | |

| Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

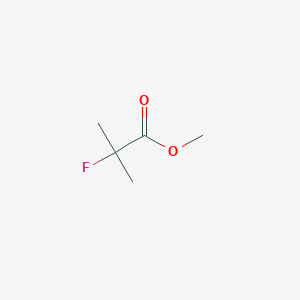

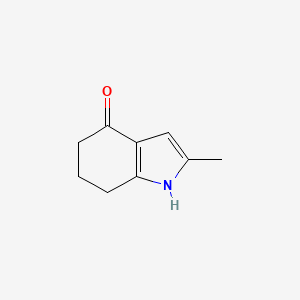

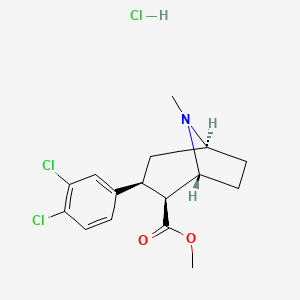

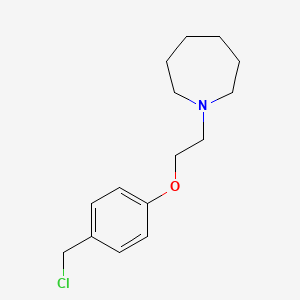

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

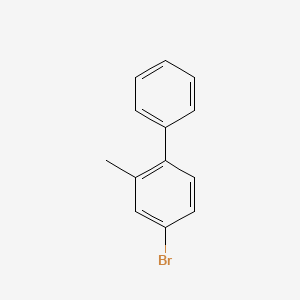

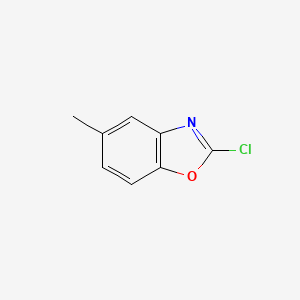

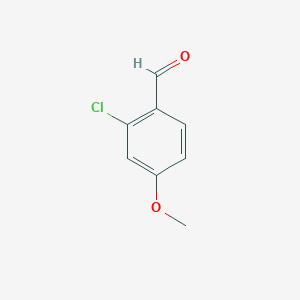

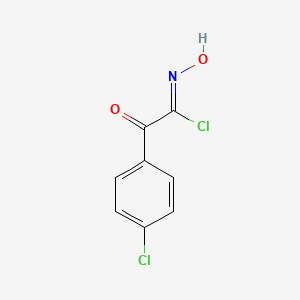

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.